2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common route includes the formation of the pyrazole ring followed by the construction of the pyrimidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification processes is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(4-fluorophenyl)-1H-pyrazole
- 6-Methylpyrimidin-4(3H)-one
Uniqueness
2-(5-Amino-3-(4-fluorophenyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is unique due to its combined pyrazole and pyrimidine rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H12FN5O |
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Molecular Weight |
285.28 g/mol |
IUPAC Name |
2-[5-amino-3-(4-fluorophenyl)pyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H12FN5O/c1-8-6-13(21)18-14(17-8)20-12(16)7-11(19-20)9-2-4-10(15)5-3-9/h2-7H,16H2,1H3,(H,17,18,21) |
InChI Key |
GAOCSKHSFLFNGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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